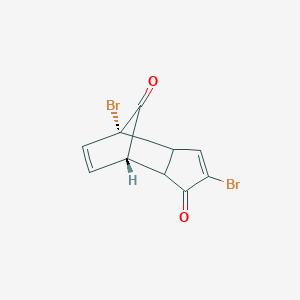
Endo-2,4-dibromodicycloopentadien-1,8-dion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Endo-2,4-dibromodicycloopentadien-1,8-dion, also known as 4,7-dibromotricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione, is a brominated derivative of dicyclopentadiene. This compound is characterized by its unique tricyclic structure and the presence of two bromine atoms, which significantly influence its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Endo-2,4-dibromodicycloopentadien-1,8-dion typically involves the bromination of dicyclopentadiene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
Endo-2,4-dibromodicycloopentadien-1,8-dion undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative processes can further modify the structure, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide can yield Endo-2,4-diiododicycloopentadien-1,8-dion .
科学的研究の応用
Endo-2,4-dibromodicycloopentadien-1,8-dion has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Endo-2,4-dibromodicycloopentadien-1,8-dion involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include covalent modification of target proteins and disruption of specific biochemical processes .
類似化合物との比較
Similar Compounds
- Endo-2,4-diiododicycloopentadien-1,8-dion
- Endo-2,4-dichlorodicycloopentadien-1,8-dion
- Endo-2,4-difluorodicycloopentadien-1,8-dion
Uniqueness
Endo-2,4-dibromodicycloopentadien-1,8-dion is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and specific binding interactions compared to its halogenated counterparts .
特性
IUPAC Name |
(1S,7S)-4,7-dibromotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-6-3-5-7(8(6)13)4-1-2-10(5,12)9(4)14/h1-5,7H/t4-,5?,7?,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIIZGUQJCFMDJ-BNMVQUDISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2(C3C=C(C(=O)C3C1C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@]2(C3C=C(C(=O)C3[C@H]1C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














